Dichlorodioctyltin

Immunotoxicology Lymphocyte Cytotoxicity Comparative Organotin Toxicity

Substituting di-n-octyltin dichloride with shorter-chain dialkyltin analogs risks regulatory non-compliance and altered polymer performance. This organotin intermediate is specifically required for low-toxicity PVC stabilizers meeting food-contact standards. • Crystalline solid (mp 46-48°C) simplifies precise lab weighing and recrystallization. • The C8 alkyl chains ensure regulatory eligibility for FDA/EU indirect food-contact applications. • Essential precursor for di-n-octyltin bis(isooctyl mercaptoacetate) and maleate stabilizers.

Molecular Formula C16H34Cl2Sn
Molecular Weight 416.1 g/mol
CAS No. 3542-36-7
Cat. No. B049611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodioctyltin
CAS3542-36-7
SynonymsDioctyltin dichloride;  Dichlorodioctylstannane;  Dichlorodioctyltin;  Dioctyldichlorotin;  Dioctylstannyl dichloride;  NSC 102574
Molecular FormulaC16H34Cl2Sn
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn+2]CCCCCCCC.[Cl-].[Cl-]
InChIInChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2
InChIKeySBOSGIJGEHWBKV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorodioctyltin Procurement Overview


Dichlorodioctyltin (DOTC; CAS 3542-36-7), also known as di-n-octyltin dichloride, is a dialkyltin dihalide with the molecular formula C16H34Cl2Sn and a molecular weight of 416.1 g/mol [1]. As a white crystalline solid with a melting point of 46–48°C and density of 1.175 g/cm³ , DOTC is a foundational intermediate in the synthesis of advanced organotin stabilizers and catalysts, particularly for polyvinyl chloride (PVC) and polyurethane applications . Its industrial value derives from the unique balance imparted by its long C8 alkyl chains, which critically modulate its biological and physical properties relative to shorter-chain dialkyltin analogs.

Workflow Key intermediate for organotin stabilizers and catalysts
Selection logic C8 alkyl chain imparts low toxicity profile and hydrophobic polymer compatibility
Use context Food-contact PVC, medical devices, and research-grade organotin synthesis

Why Substituting Dichlorodioctyltin Fails


Direct substitution of DOTC with other dialkyltin dichlorides, such as dibutyltin dichloride (DBTC) or dimethyltin dichloride, is not scientifically valid and carries significant procurement risk. The length of the alkyl chain dictates the compound's bioactivity, toxicity, and polymer compatibility. Regulatory approvals, especially for food-contact materials, are contingent upon the specific alkyltin species present, as the migration and toxicological profiles of degradation products differ substantially [1]. Furthermore, catalytic activity and thermal stabilization efficacy are not uniform across the organotin class; they are highly sensitive to the steric and electronic influence of the alkyl substituent, which directly impacts the rate of key reactions like transesterification and HCl scavenging in polymers [2]. The following sections provide quantitative evidence that defines exactly where DOTC's performance diverges from its nearest analogs.

Alkyl chain dictates bioactivity and regulatory scope
Shorter-chain analogs (e.g., dibutyltin) exhibit higher lymphocytotoxicity and are often excluded from food-contact approvals. DOTC’s octyl chain enables low-toxicity classification under relevant regulations.
Thermal stabilization efficacy is not uniform
Dioctyltin stabilizers provide moderate heat stability, whereas butyltin counterparts deliver excellent performance under high-temperature processing. This trade-off may shift application suitability.
Physical form impacts handling and purification
DOTC is a crystalline solid at ambient temperature, unlike liquid organotin reagents. Substitution with a liquid analog may alter weighing accuracy, purification routes, and synthesis reproducibility.

Dichlorodioctyltin Differentiation Guide


In Vitro Cytotoxicity Threshold Comparison

In a direct comparative study of dialkyltin dichlorides, DOTC demonstrated a significantly higher inhibitory concentration for blast transformation in human and rat thymocytes. The minimum inhibitory concentration for DBTC was 0.02 μg/mL, whereas for DOTC it was 0.1 μg/mL [1]. This indicates that DBTC is five times more potent as an in vitro lymphocytotoxic agent.

In vitro lymphocytotoxicity
Head-to-head
DOTC 0.1 μg/mL vs DBTC 0.02 μg/mL
5-fold lower inhibitory potency in vitro
Blast transformation inhibition, human/rat thymocytes
Immunotoxicology Lymphocyte Cytotoxicity Comparative Organotin Toxicity

Immunosuppressive Mechanism vs Potency

While both DOTC and DBTC function as immunosuppressants by selectively targeting T-lymphocytes, their quantitative potency differs. A direct comparison shows that in vivo, both compounds induce a dose-related reduction in thymus weight, cell count, and cell viability in rats, with significant effects observed at a single intravenous dose of 1 mg/kg [1]. This confirms that they act via a shared biological pathway but the in vitro data indicates DOTC is less potent.

In vivo immunosuppression
Head-to-head
Both 1 mg/kg i.v. induce thymus atrophy
Comparable in vivo dose despite in vitro difference
Rat model; thymus weight and cell viability endpoints
Immunopharmacology T-Cell Suppression Organotin Toxicology

Regulatory Profile for Food-Contact Applications

A comparative performance assessment of organotin stabilizers classifies dioctyltin-based stabilizers as having 'Low' toxicity, a direct consequence of their longer alkyl chains which reduce bioavailability [1]. In contrast, dibutyltin stabilizers are characterized by 'High' or 'Moderate' toxicity. This distinction is critical for regulatory compliance, as it allows DOTC-derived stabilizers to be used in food-contact PVC and medical devices, a key application area where butyltin alternatives are often prohibited.

Regulatory toxicity classification
Class-level
Dioctyltin: Low toxicity · Dibutyltin: High
Enables food-contact and medical stabilizer use
Based on regulatory and industry assessment data
PVC Stabilization Food-Contact Materials Regulatory Toxicology

Heat Stability vs Biocompatibility Trade-off

The performance profile of dioctyltin stabilizers presents a distinct trade-off. While they excel in low toxicity and compatibility, their heat stability is rated only 'Moderate' compared to the 'Excellent' heat stability of dibutyltin stabilizers [1]. This performance gap is a direct consequence of the octyl chain's steric and electronic properties, which are less effective at scavenging hydrogen chloride (HCl) during PVC degradation at elevated processing temperatures.

Heat stability trade-off
Class-level
Dioctyltin: Moderate · Dibutyltin: Excellent
Regulatory compliance vs thermal performance balance
High-temperature processing may favor butyltin
Polymer Chemistry Thermal Degradation Material Science

Physical State vs Common Organotin Precursors

Dichlorodioctyltin is a white crystalline solid at room temperature with a melting point of 46–48°C . This physical state contrasts with many widely used organotin catalyst precursors, such as dibutyltin dilaurate (DBTDL), which is a liquid. This difference has practical implications for synthesis, handling, and formulation. The crystalline nature facilitates purification by recrystallization and allows for precise weighing in solid form, which can be advantageous in research settings.

Physical state comparison
Data to verify
Crystalline solid (mp 46–48°C) vs liquid DBTDL
Solid form supports precise weighing and purification
Handling advantages in lab-scale synthesis
Physical Chemistry Catalyst Handling Synthetic Methodology

Dichlorodioctyltin Application Scenarios


Food-Contact and Medical PVC Stabilizers

The low toxicity classification of dioctyltin stabilizers, as evidenced in comparative industry tables [1], makes DOTC the preferred starting material for synthesizing stabilizers intended for PVC applications requiring direct or indirect food contact, as well as medical devices. This includes the production of di-n-octyltin bis(isooctyl mercaptoacetate) and dioctyltin maleate stabilizers used in rigid and flexible PVC packaging, tubing, and films. Procurement of DOTC over a butyltin alternative is mandatory for compliance with FDA and EU food-contact regulations.

In Vivo Immunotoxicology Research

For studies exploring the mechanism of dialkyltin-induced immunosuppression or thymus atrophy, DOTC provides a valuable comparator to DBTC. In vivo data show that both compounds are effective at a 1 mg/kg dose in rats [1]. This allows researchers to investigate the structure-activity relationship of alkyl chain length on immunotoxicity in a whole-animal model, where the differences in pharmacokinetics and tissue distribution become a primary focus, rather than just in vitro potency.

Organotin Catalysts for Polyurethanes and Silicones

DOTC is a critical intermediate for producing specialized organotin catalysts used in the polymerization of polyurethanes and the curing of silicone resins [1]. The longer octyl chain can impart enhanced compatibility with hydrophobic polymer matrices, potentially leading to improved catalyst dispersion and performance. Procurement of DOTC is essential for manufacturers producing high-value catalysts like Metatin and Acima, where the specific alkyl chain length is a key performance characteristic.

Crystalline Precursor for Lab-Scale Synthesis

In contrast to the liquid state of many organotin reagents like dibutyltin dilaurate, DOTC is a crystalline solid at ambient temperature (mp 46-48°C) [1]. This property is highly advantageous for academic and industrial research laboratories performing small-scale synthesis of novel organotin compounds. The solid form enables precise weighing, facilitates purification via recrystallization, and generally allows for easier and safer handling than volatile or highly viscous liquid organotin halides.

Application
Selection Property
Validation Focus
Food-contact & medical PVC stabilizers
Low toxicity classification
Regulatory compliance for food/medical use
In vivo immunotoxicology research
Reported in vivo dose-model context
Pharmacokinetics and tissue distribution endpoints
Polyurethane & silicone catalysts
C8 alkyl chain compatibility
Hydrophobic matrix dispersion performance
Lab-scale organotin synthesis
Crystalline solid-state handling
Purification and weighing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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